An In-depth Technical Guide to (R)-5-Benzylmorpholin-3-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to (R)-5-Benzylmorpholin-3-one: Synthesis, Properties, and Applications
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1][2] Chiral-substituted morpholines, in particular, are of significant interest as they allow for precise three-dimensional arrangements of functional groups, which is crucial for stereospecific interactions with biological targets.[3] This guide provides a comprehensive technical overview of a specific chiral morpholinone, (R)-5-Benzylmorpholin-3-one, a molecule with considerable potential as a building block in the synthesis of complex, biologically active compounds.
Due to the limited availability of direct experimental data for (R)-5-Benzylmorpholin-3-one in publicly accessible literature, this guide will leverage established principles of stereoselective synthesis and draw upon data from closely related analogs to present a scientifically grounded profile. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and potential applications of this intriguing molecule.
Chemical Structure and Properties
(R)-5-Benzylmorpholin-3-one is a heterocyclic compound featuring a morpholine ring with a ketone at the 3-position and a benzyl group at the 5-position in the (R) configuration.
Core Structure
The core structure consists of a six-membered morpholine ring, which contains both a secondary amine and an ether functional group. The presence of the lactam functionality (a cyclic amide) within the ring influences its chemical reactivity and physical properties.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Notes and References |
| Molecular Formula | C₁₁H₁₃NO₂ | Based on the chemical structure. |
| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a white to off-white solid | Based on the properties of similar morpholinone derivatives.[5] |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Likely to be high due to the polar nature of the molecule. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | The morpholine and lactam moieties contribute to its polarity.[6] |
| pKa | The nitrogen atom is expected to be weakly basic. | The electron-withdrawing effect of the adjacent carbonyl group reduces the basicity of the nitrogen compared to a typical secondary amine.[6] |
| Chirality | Contains one stereocenter at the C5 position. | The (R) configuration is specified. |
Stereoselective Synthesis
The synthesis of enantiomerically pure 5-substituted morpholin-3-ones is a key challenge. A versatile and stereoselective approach involves the cyclization of a chiral amino alcohol with a suitable C2-synthon, followed by N-protection and subsequent functionalization if necessary.[7] The following proposed synthesis is adapted from established methodologies for the preparation of N-protected-5-substituted morpholin-3-ones.[7]
Proposed Synthetic Pathway
The synthesis commences with a commercially available chiral amino alcohol, (R)-2-amino-3-phenyl-1-propanol, which provides the necessary stereocenter at the C5 position of the final product.
Caption: Proposed synthetic pathway for (R)-5-Benzylmorpholin-3-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on the general procedure described by D. Askin, et al. for the synthesis of N-protected-5-substituted morpholin-3-ones.[7]
Step 1: Synthesis of the Intermediate Iminodiacetate
-
To a stirred solution of (R)-2-amino-3-phenyl-1-propanol (1 equivalent) in a suitable solvent such as ethanol, add a base like triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroacetate (2.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate iminodiacetate. This intermediate can be used in the next step without further purification.
Causality behind Experimental Choices:
-
Chiral Starting Material: The use of (R)-2-amino-3-phenyl-1-propanol is critical as it directly installs the desired stereochemistry at the C5 position of the morpholinone ring.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction between the amino alcohol and ethyl chloroacetate, driving the reaction to completion.
-
Stoichiometry: A slight excess of ethyl chloroacetate and base is used to ensure complete conversion of the starting amino alcohol.
Step 2: Cyclization to (R)-5-Benzylmorpholin-3-one
-
The crude intermediate iminodiacetate from the previous step is dissolved in a high-boiling point solvent like toluene or xylene.
-
The solution is heated to reflux for 12-24 hours. The cyclization reaction is driven by the intramolecular attack of the hydroxyl group on one of the ester carbonyls, with the elimination of ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (R)-5-Benzylmorpholin-3-one.
Causality behind Experimental Choices:
-
High Temperature: The intramolecular cyclization is an equilibrium process that is typically driven to the product side by the removal of the ethanol byproduct at elevated temperatures.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target morpholinone.
Structural Analysis and Spectroscopic Data (Inferred)
As no direct spectroscopic data for (R)-5-Benzylmorpholin-3-one has been published, the following are expected characteristic signals based on the analysis of its structure and data from similar compounds.[8][9]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
-
Morpholine Ring Protons:
-
CH₂-O (C2-H): A multiplet around δ 4.0-4.3 ppm.
-
CH₂-N (C6-H): A multiplet around δ 3.2-3.6 ppm.
-
CH-N (C5-H): A multiplet around δ 3.5-3.8 ppm, coupled to the adjacent protons.
-
CH₂-Ph (Benzylic protons): Two doublets of doublets (diastereotopic protons) around δ 2.8-3.1 ppm.
-
-
NH Proton: A broad singlet that may appear between δ 6.0-8.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C3): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons (Benzyl group): Signals between δ 125-140 ppm.
-
Morpholine Ring Carbons:
-
CH₂-O (C2): A signal around δ 65-75 ppm.
-
CH-N (C5): A signal around δ 50-60 ppm.
-
CH₂-N (C6): A signal around δ 45-55 ppm.
-
-
Benzylic Carbon (CH₂-Ph): A signal around δ 35-45 ppm.
Mass Spectrometry (Predicted)
-
Electrospray Ionization (ESI): Expected to show a prominent [M+H]⁺ ion at m/z 192.1025 (calculated for C₁₁H₁₄NO₂⁺).
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-O-C Stretch (Ether): An absorption band around 1100-1150 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
The morpholine moiety is a privileged scaffold in medicinal chemistry, and chiral morpholinones like (R)-5-Benzylmorpholin-3-one are valuable intermediates for the synthesis of a wide range of biologically active molecules.[1][10][11]
As a Chiral Building Block
The primary application of (R)-5-Benzylmorpholin-3-one is as a chiral building block. The presence of a defined stereocenter and multiple reactive sites (the secondary amine, the carbonyl group, and the α-carbon to the carbonyl) allows for the stereoselective synthesis of more complex molecules.[3]
Caption: Potential synthetic transformations of (R)-5-Benzylmorpholin-3-one.
In the Synthesis of Bioactive Molecules
Chiral morpholine derivatives have been incorporated into a variety of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[1][10] The (R)-5-benzyl substitution pattern can serve as a key pharmacophoric element or as a precursor to other functional groups.
-
Enzyme Inhibitors: The rigid, chiral scaffold can be used to design potent and selective enzyme inhibitors by orienting substituents to fit precisely into an enzyme's active site.[12]
-
Receptor Modulators: The morpholine nitrogen can act as a hydrogen bond acceptor or be protonated to interact with receptor sites, while the benzyl group can engage in hydrophobic interactions.
-
Peptidomimetics: 5-substituted morpholin-3-ones are valuable precursors for the synthesis of methylene ether dipeptide isosteres, which are important in the design of peptidomimetic drugs.[7]
Conclusion
(R)-5-Benzylmorpholin-3-one represents a valuable, albeit currently under-documented, chiral building block for organic synthesis and medicinal chemistry. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its likely chemical properties, a plausible and detailed stereoselective synthetic route, and its potential applications based on established chemical principles and data from analogous structures. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and utilize this and similar chiral morpholinones in the pursuit of novel and effective therapeutic agents. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of versatile chiral scaffolds like (R)-5-Benzylmorpholin-3-one will undoubtedly increase.
References
-
Askin, D., et al. (1996). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry, 61(15), 5143-5154. Available at: [Link]
-
ChemSrc. (2026, March 14). Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. Available at: [Link]
-
Köksal, E., et al. (n.d.). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. [Data set]. Available at: [Link]
-
MySkinRecipes. (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Werness, S. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514-520. Available at: [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]
-
Gkretsi, V., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences, 14(24), 10793. Available at: [Link]
-
Hertkorn, C., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. Available at: [Link]
-
Singh, S. K., et al. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Synthesis, 57(01), 1-14. Available at: [Link]
-
Mándi, A., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7808. Available at: [Link]
-
Al-Tel, T. H. (2014). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 50(2), 157-182. Available at: [Link]
-
Werness, S. B., et al. (2024). Expanding complex morpholines using systematic chemical diversity. ACS Medicinal Chemistry Letters, 15(4), 514-520. Available at: [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(2), 241-244. Available at: [Link]
-
Gallo, V., et al. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Phytochemistry Reviews, 17(4), 883-917. Available at: [Link]
-
Wang, Z., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 11986-11995. Available at: [Link]
-
Narsaiah, A., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(7), 1795-1798. Available at: [Link]
-
Le, H. T., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 30(9), 1999. Available at: [Link]
-
Matrix Fine Chemicals. 1-BENZYLPIPERIDIN-3-ONE | CAS 40114-49-6. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. eontrading.uk [eontrading.uk]
- 5. nbinno.com [nbinno.com]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid [myskinrecipes.com]
